molecular formula C17H22N2O2S2 B2975862 (E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one CAS No. 881570-87-2

(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2975862
CAS No.: 881570-87-2
M. Wt: 350.5
InChI Key: ZTHYYVNZVNOLRL-NTCAYCPXSA-N
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Description

(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H22N2O2S2 and its molecular weight is 350.5. The purity is usually 95%.
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Properties

IUPAC Name

3-hexyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-3-4-5-8-11-19-16(20)15(23-17(19)22)12-18-13-9-6-7-10-14(13)21-2/h6-7,9-10,12,20H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDILWARQJUEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a derivative of thioxothiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various diseases such as diabetes and infections.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. The specific substitutions on the ring contribute to its biological activity. The methoxyphenyl and hexyl groups enhance lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of thioxothiazolidinones exhibit antimicrobial properties. For example, a study synthesized various 2-thioxothiazolidin-4-one derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Compounds showed moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

CompoundMIC (µg/mL)Activity Against
Compound 1200Staphylococcus aureus
Compound 2400Escherichia coli
Compound 3100Bacillus cereus

Antidiabetic Activity

The compound has been investigated for its potential as an aldose reductase inhibitor, which is crucial in the context of diabetic complications such as cataracts. A study demonstrated that certain thioxothiazolidinone derivatives showed significant inhibition of aldose reductase enzymes (ALR1 and ALR2), with one derivative (compound 6e) exhibiting selective inhibition of ALR2 . This suggests that this compound may have similar effects.

Cytotoxicity

While exploring the biological activities, it is important to consider cytotoxic effects. Some studies reported that thioxothiazolidinone derivatives displayed cytotoxicity towards certain cell lines, which poses a challenge for their therapeutic application . For instance, compounds designed to inhibit HIV replication were found to be toxic to host cells, limiting their practical use .

Study on Aldose Reductase Inhibition

In a controlled study involving diabetic rats induced by streptozotocin, compound 6e was shown to improve body weight and regulate blood glucose levels effectively. The compound also demonstrated significant inhibition of ALR2 as evidenced by Western blot analysis in lens homogenates . This highlights the therapeutic potential of thioxothiazolidinone derivatives in managing diabetic complications.

Antimicrobial Efficacy Assessment

A comprehensive evaluation was conducted on a series of synthesized thioxothiazolidinone derivatives against various pathogens. The results indicated that certain compounds had antimicrobial activities comparable to standard antibiotics like ampicillin, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for (E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 2-thioxothiazolidin-4-one derivatives and substituted aldehydes under basic conditions. For example, refluxing 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde in ethanol or methanol, catalyzed by ammonium acetate or piperidine, yields analogous structures . Key steps include:

  • Reagent selection : Use of aldehydes with methoxy or aromatic substituents.
  • Reaction optimization : Solvent choice (ethanol, methanol, or acetic acid), temperature (reflux), and catalysts (piperidine, K₂CO₃).
  • Purification : Recrystallization from methanol or ethanol to isolate the product .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
  • FTIR : Confirms thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Standard protocols include:

  • Broth microdilution : Determines MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Agar diffusion : Measures zone of inhibition for preliminary activity screening .
  • Cytotoxicity assays : MTT or resazurin-based tests on mammalian cells to assess selectivity .

Q. How is crystallographic data processed for structural validation?

  • Data collection : Single-crystal X-ray diffraction.
  • Software : SHELXL for refinement, WinGX/ORTEP for visualization .
  • Validation : R-factor analysis and Hirshfeld surface calculations to confirm packing and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent polarity : Higher yields (e.g., 73% vs. 24% in ) are achieved in polar aprotic solvents (e.g., DMF) due to better solubility of intermediates.
  • Catalyst screening : Piperidine enhances imine formation vs. weaker bases like ammonium acetate .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. What computational strategies validate target engagement in molecular docking studies?

  • Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Validation metrics : RMSD (Root Mean Square Deviation) <2 Å between docked and crystallographic poses.
  • MD simulations : GROMACS for assessing binding stability over 50–100 ns trajectories .

Q. How do researchers resolve discrepancies in reported biological activities?

  • Purity assessment : HPLC (>95% purity) to rule out byproducts .
  • Assay standardization : Control for variables like cell line passage number, serum concentration, and incubation time .
  • Mechanistic studies : Compare transcriptomic/proteomic profiles to identify off-target effects .

Q. What strategies address isomerism (E/Z) during structural characterization?

  • NMR NOESY : Detects spatial proximity of substituents to confirm geometry .
  • X-ray crystallography : Definitive assignment of double-bond configuration .
  • Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

Q. How are structure-activity relationships (SAR) explored for derivatives?

  • Substituent variation : Modify the hexyl chain or methoxyphenyl group to assess hydrophobicity/electron effects.
  • Bioisosteric replacement : Replace thioxo with oxo groups to compare potency .
  • Lead optimization : Analogues with fluorinated or iodinated arylidene moieties show enhanced antibacterial activity .

Q. What advanced techniques confirm proteolytic stability in biological matrices?

  • LC-MS/MS : Quantifies compound degradation in plasma/liver microsomes.
  • Metabolite profiling : Identifies oxidation (e.g., hydroxylation) or conjugation (e.g., glucuronidation) pathways .

Data Contradiction Analysis

  • Variable cytotoxicity across cell lines : Differences in membrane permeability (e.g., MCF7 vs. HepG2) may arise from ABC transporter expression .
  • Divergent MIC values : Strain-specific efflux pumps or biofilm formation can reduce efficacy .
  • Crystallographic vs. computational geometries : Discrepancies in bond angles/lengths may indicate crystal packing forces vs. gas-phase calculations .

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